2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the parent 6,7-dihydro-5H-cyclopenta[b]pyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Oxidation: Cyclopenta[b]pyridine ketones or aldehydes.
Reduction: 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: The parent compound without the bromine atom.
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A similar compound with a chlorine atom instead of bromine.
2-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s physical and chemical properties, making it distinct from its chloro and iodo analogs .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEJOGLUJIGKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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